molecular formula C10H10F3NO2 B1333503 2-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid CAS No. 3832-73-3

2-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid

Cat. No. B1333503
CAS RN: 3832-73-3
M. Wt: 233.19 g/mol
InChI Key: IOABLDGLYOGEHY-UHFFFAOYSA-N
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Description

2-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid, also known as 2-(trifluoromethyl)phenylalanine, is a compound with the CAS Number: 3832-73-3 . It has a molecular weight of 233.19 . The compound is a white to off-white solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 251.18 g/mol . It has a topological polar surface area of 63.3 Ų . The compound has 2 hydrogen bond donors and 7 hydrogen bond acceptors . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 251.05694118 g/mol .

Scientific Research Applications

Synthesis and Biological Evaluation

  • CF3Se-Substituted α-Amino Acid Derivatives : A study synthesizing various derivatives, including 2-amino-3-((trifluoromethyl)selanyl)propanoates, demonstrated their effectiveness as cell growth inhibitors, suggesting their potential in pharmaceutical applications (Han et al., 2021).

Stereoselective Synthesis

  • Asymmetric Strecker Reaction : Research into stereoselective approaches for synthesizing alpha-trifluoromethylated alpha-amino acids, including 2-amino-2-phenyl-1,1,1-trifluoropropanoic acid, highlights the relevance of this compound in stereocontrolled synthesis (Wang et al., 2006).

Metal Ion Chelation and Thermal Studies

  • Rare Earth Metal Ion Chelates : A study involving the synthesis of metal ion chelates with 2-amino-3-phenyl propanoic acid and their characterization, including thermal gravimetric analysis, underscores the compound's significance in material science and thermal studies (Ballal, 2020).

Computational Peptidology and Drug Design

  • Antifungal Tripeptides Analysis : Computational studies of antifungal tripeptides, including derivatives of 2-amino-3-phenylpropanamido propanoic acid, demonstrate the compound's utility in understanding molecular properties and reactivity, important for drug design (Flores-Holguín et al., 2019).

Polymer Modification and Medical Applications

  • Poly Vinyl Alcohol/Acrylic Acid Hydrogels : Research on modifying hydrogels with amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, revealed enhanced thermal stability and potential for medical applications due to their promising biological activities (Aly & El-Mohdy, 2015).

Enantioselective Synthesis

  • Astins Synthesis : The synthesis of nonessential amino acids like 3-amino-2-phenyl propanoic acid for the total synthesis of astins A, B, and C, signifies its role in the preparation of complex natural products (Jiang et al., 1994).

Catalyst Development

  • Amidation Catalyst : A study on 2,4-bis(trifluoromethyl)phenylboronic acid as a catalyst for dehydrative amidation, with implications for α-dipeptide synthesis, highlights the importance of trifluoromethylated phenyl compounds in catalysis (Wang et al., 2018).

Material Science Applications

  • Polybenzoxazine Reactivity : The exploration of 3-(4-hydroxyphenyl)propanoic acid as a renewable building block for enhancing reactivity towards benzoxazine ring formation demonstrates its utility in material science (Trejo-Machin et al., 2017).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . The precautionary statements associated with the compound are P261, P305, P338, P351 .

properties

IUPAC Name

2-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOABLDGLYOGEHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380585
Record name 2-amino-3-[2-(trifluoromethyl)phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid

CAS RN

3832-73-3
Record name 2-amino-3-[2-(trifluoromethyl)phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3832-73-3
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